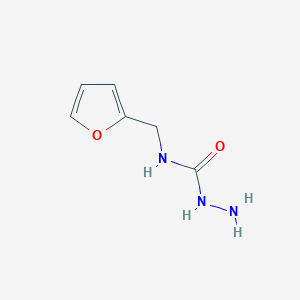

3-Amino-1-(furan-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-amino-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-9-6(10)8-4-5-2-1-3-11-5/h1-3H,4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVGVAUSXDJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 3-Amino-1-(furan-2-ylmethyl)urea, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the urea (B33335) and amino groups.

The protons on the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring is expected to be the most downfield, followed by the protons at positions 3 and 4. The methylene protons, being adjacent to both the furan ring and a nitrogen atom, would likely appear as a singlet or a narrowly split multiplet. The protons of the NH and NH2 groups are expected to show broad signals, the chemical shifts of which can be influenced by solvent and concentration. The addition of D2O would cause the signals from the NH and NH2 protons to disappear, a useful method for their confirmation. libretexts.org

Predicted ¹H NMR Data for 3-Amino-1-(furan-2-ylmethyl)urea

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-5 (Furan) | ~7.4 | Doublet of doublets | |

| H-3 (Furan) | ~6.3 | Doublet of doublets | |

| H-4 (Furan) | ~6.2 | Multiplet | |

| CH₂ | ~4.4 | Singlet | |

| NH | ~6.0 | Broad Singlet | Exchangeable with D₂O |

| NH₂ | ~4.5 | Broad Singlet | Exchangeable with D₂O |

These are predicted values based on known data for furan and urea derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of 3-Amino-1-(furan-2-ylmethyl)urea would show distinct signals for the carbonyl carbon of the urea moiety, the carbons of the furan ring, and the methylene carbon.

The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, characteristic of urea-like structures. chemicalbook.commdpi.com The carbons of the furan ring will appear in the aromatic region, with the carbon attached to the oxygen atom (C2) and the carbon at position 5 showing the most downfield shifts. chemicalbook.com The methylene carbon will be found in the aliphatic region.

Predicted ¹³C NMR Data for 3-Amino-1-(furan-2-ylmethyl)urea

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~160 |

| C-2 (Furan) | ~152 |

| C-5 (Furan) | ~143 |

| C-3 (Furan) | ~110 |

| C-4 (Furan) | ~107 |

| CH₂ | ~40 |

These are predicted values based on known data for furan and urea derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show cross-peaks between the protons on the furan ring, confirming their connectivity. It would also show a correlation between the NH proton and the methylene (CH₂) protons, and potentially between the methylene protons and the H-3 proton of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the furan ring and the methylene group. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 3-Amino-1-(furan-2-ylmethyl)urea would be characterized by absorption bands corresponding to the various functional groups.

The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups are expected to appear in the region of 3200-3500 cm⁻¹. researchgate.net The C=O stretching vibration of the urea carbonyl group is a strong and characteristic band, typically observed around 1640-1680 cm⁻¹. researchgate.net The C-N stretching vibrations would be present in the 1000-1350 cm⁻¹ region. The furan ring itself will have characteristic C-H and C=C stretching vibrations in the aromatic region (around 3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively) and a strong C-O-C stretching band.

Predicted FTIR Data for 3-Amino-1-(furan-2-ylmethyl)urea

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200-3500 | Medium-Strong |

| C-H Stretch (Furan) | ~3100 | Medium |

| C=O Stretch (Urea) | ~1660 | Strong |

| N-H Bend (Amine & Amide) | 1590-1650 | Medium |

| C=C Stretch (Furan) | 1500-1600 | Medium |

| C-N Stretch | 1000-1350 | Medium |

| C-O-C Stretch (Furan) | ~1015 | Strong |

These are predicted values and may vary based on the physical state of the sample (solid or liquid) and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to strong FTIR signals, changes in polarizability are key for Raman activity.

Predicted Raman Shifts for 3-Amino-1-(furan-2-ylmethyl)urea

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3500 | Weak |

| C-H Stretch (Furan) | ~3100 | Medium |

| C=O Stretch (Urea) | ~1660 | Medium |

| Ring Breathing (Furan) | ~1485 | Strong |

| C-N Stretch | ~1010 | Strong |

These are predicted values. Experimental conditions can significantly influence Raman intensities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry and tandem mass spectrometry, offer deeper structural insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Predicted HRMS Data for Adducts of the Analogue 3-amino-1-[(furan-2-yl)methyl]thiourea. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.05391 |

| [M+Na]⁺ | 194.03585 |

| [M-H]⁻ | 170.03935 |

| [M+NH₄]⁺ | 189.08045 |

| [M+K]⁺ | 210.00979 |

| [M+H-H₂O]⁺ | 154.04389 |

| [M+HCOO]⁻ | 216.04483 |

This interactive table is based on predicted data for a thiourea (B124793) analogue and serves as an example of typical HRMS results.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and fragmented to reveal information about their structure. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification. In the absence of specific MS/MS studies on 3-Amino-1-(furan-2-ylmethyl)urea, the fragmentation pathways can be predicted based on the known behavior of related structures, such as furan derivatives and urea-containing compounds. unito.itimreblank.ch

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of 3-Amino-1-(furan-2-ylmethyl)urea would be expected to undergo characteristic fragmentation. Key bond cleavages would likely occur at the benzylic position (the CH₂-furan bond) and within the urea moiety. The furan ring itself can also undergo characteristic cleavages. imreblank.ch

A plausible fragmentation pathway would involve the initial loss of ammonia (B1221849) (NH₃) from the terminal amino group of the urea moiety. Another prominent fragmentation would be the cleavage of the bond between the furan-methylene group and the nitrogen atom of the urea, leading to the formation of a stable furfuryl cation (m/z 81) and a neutral urea-related fragment. Further fragmentation of the furfuryl cation is also possible. The study of homologous series of multifunctional ions has shown that intramolecular interactions can significantly influence fragmentation patterns. unito.it

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of 3-Amino-1-(furan-2-ylmethyl)urea

| Proposed Fragment Ion | m/z (monoisotopic) | Proposed Structure/Origin |

|---|---|---|

| [C₅H₅O]⁺ | 81.0335 | Furfuryl cation |

| [M+H-NH₃]⁺ | 140.0553 | Loss of ammonia from the protonated molecule |

This table presents hypothetical data based on general fragmentation principles for similar compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For urea derivatives, slow evaporation from a suitable solvent is a common and effective method. nih.govresearchgate.net A typical procedure would involve dissolving the synthesized 3-Amino-1-(furan-2-ylmethyl)urea in a solvent or a mixture of solvents in which it is sparingly soluble. Solvents such as ethanol (B145695), methanol (B129727), or acetone, sometimes in combination with water, are often employed. researchgate.netresearchgate.net The solution is then left undisturbed in a controlled environment to allow for slow evaporation, which promotes the formation of well-ordered crystals.

Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for transparency, regular morphology, and the absence of visible defects. A suitable crystal for single-crystal X-ray diffraction should be of an appropriate size (typically 0.1-0.4 mm in each dimension) and should diffract X-rays strongly and uniformly. nih.gov

Single-Crystal X-ray Diffraction Data Collection and Refinement

While a specific crystal structure for 3-Amino-1-(furan-2-ylmethyl)urea has not been reported, the process can be described based on studies of analogous compounds like 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. nih.govresearchgate.net A selected single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern of spots is collected by a detector.

The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and then refined. The refinement process involves adjusting the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Compound, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₄O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6962 (2) |

| b (Å) | 21.0530 (7) |

| c (Å) | 8.7901 (3) |

| β (°) | 95.559 (3) |

| Volume (ų) | 1049.17 (6) |

| Z | 4 |

| Temperature (K) | 123 |

This interactive table provides an example of typical crystallographic data obtained for a furan- and urea-containing molecule.

Analysis of Intermolecular Interactions and Crystal Packing

The refined crystal structure reveals not only the intramolecular geometry but also how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For a molecule like 3-Amino-1-(furan-2-ylmethyl)urea, hydrogen bonding is expected to be a dominant feature in its crystal packing. The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), and the terminal amino group provides additional N-H donors. utwente.nl

In the crystal structures of related urea and thiourea derivatives, extensive networks of intermolecular hydrogen bonds are commonly observed, often forming dimers or more complex supramolecular architectures. nih.govresearchgate.net For instance, in the crystal structure of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, molecules are linked by pairs of N—H···N and weak C—H···S hydrogen bonds to form inversion dimers. nih.govnih.gov Similar interactions, with N—H···O hydrogen bonds, would be anticipated for 3-Amino-1-(furan-2-ylmethyl)urea. The furan oxygen atom could also act as a hydrogen bond acceptor.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of 3-Amino-1-(furan-2-ylmethyl)urea

| Donor-H···Acceptor | Type of Interaction |

|---|---|

| N-H···O=C | Strong Hydrogen Bond |

| N-H···N | Hydrogen Bond |

| N-H···O(furan) | Hydrogen Bond |

This table outlines the likely intermolecular interactions based on the functional groups present in the molecule and observations from related crystal structures.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Potential Energy Surface Mapping

The rotatable bonds within 3-Amino-1-(furan-2-ylmethyl)urea, such as the bond between the furan (B31954) ring and the methylene (B1212753) group, and the C-N bonds of the urea (B33335) moiety, allow for multiple conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states that separate them.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformations that are most likely to be populated at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics Simulations to Investigate Solution-Phase Behavior

While gas-phase DFT calculations provide foundational information, the behavior of 3-Amino-1-(furan-2-ylmethyl)urea in a solution (e.g., water or an organic solvent) is often more relevant to its practical applications. Molecular dynamics (MD) simulations can model the molecule's behavior in a solvent environment over time. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of 3-Amino-1-(furan-2-ylmethyl)urea. globalresearchonline.net These predictions are valuable for assigning peaks in experimental NMR spectra. Discrepancies between calculated and experimental shifts can indicate the presence of specific conformations or solvent effects not accounted for in the calculation. nih.gov

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra. globalresearchonline.net A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Hypothetical Predicted Vibrational Frequencies for 3-Amino-1-(furan-2-ylmethyl)urea

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric Stretch | ~3400 |

| N-H (Urea) | Asymmetric Stretch | ~3350 |

| C=O (Urea) | Stretch | ~1680 |

| C-N (Urea) | Stretch | ~1450 |

Note: These are approximate values based on typical functional group frequencies and are for illustrative purposes.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to explore the potential chemical reactions involving 3-Amino-1-(furan-2-ylmethyl)urea. By modeling a proposed reaction pathway, computational methods can identify the transition state structures, which are the high-energy intermediates that connect reactants and products.

The activation energy of the reaction can be calculated from the energy difference between the reactants and the transition state. This information is invaluable for understanding the kinetics of a reaction and predicting its feasibility under different conditions. For example, the mechanism of its synthesis or potential degradation pathways could be investigated using these methods.

Molecular Docking and Ligand-Target Interaction Studies for Potential Molecular Targets

Given that many urea-containing compounds exhibit biological activity, molecular docking is a powerful computational technique to explore the potential of 3-Amino-1-(furan-2-ylmethyl)urea as a ligand for biological targets like enzymes or receptors. nih.gov

Molecular docking algorithms predict the preferred orientation of the ligand when bound to a target protein, as well as the binding affinity. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov For example, the urea moiety is an excellent hydrogen bond donor and acceptor, and the furan ring can participate in hydrophobic or π-stacking interactions. These insights can guide the design of more potent and selective analogs for therapeutic purposes. nih.gov

Table 3: Hypothetical Docking Results for 3-Amino-1-(furan-2-ylmethyl)urea with a Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -X.X kcal/mol | Strength of the interaction |

| Key Interacting Residues | Asp145, Lys72, Phe80 | Specific amino acids involved in binding |

| Hydrogen Bonds | N-H (urea) with Asp145 backbone C=O | Crucial for binding specificity |

Note: This table is a hypothetical example of what a molecular docking study might reveal and does not represent data for a specific biological target.

Chemical Reactivity and Derivatization Strategies

Reactivity Profiling of the Urea (B33335) Moiety

The urea moiety, with its carbonyl group and two nitrogen atoms, exhibits a rich and varied reactivity.

The nitrogen atoms of the urea group can act as nucleophiles, although their reactivity is attenuated by the electron-withdrawing effect of the adjacent carbonyl group. The terminal amino group is the most nucleophilic nitrogen, while the nitrogen atom substituted with the furan-2-ylmethyl group is less so due to steric hindrance and potential electronic effects from the furan (B31954) ring.

Reactions with electrophiles, such as alkyl halides or acyl chlorides, would be expected to occur preferentially at the terminal amino group. However, under forcing conditions or with highly reactive electrophiles, reaction at the other nitrogen atom is also possible. The urea nitrogen atoms can also participate in reactions with aldehydes and ketones. researchgate.net

Conversely, under strongly basic conditions, the N-H protons can be removed, rendering the urea nitrogen atoms nucleophilic anions. These anions can then react with a variety of electrophiles.

The structure of 3-Amino-1-(furan-2-ylmethyl)urea contains the necessary functionalities for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. For instance, derivatives of aminourea can undergo cyclization to form pyrazolo[1,5-a]quinazolin-5(4H)-ones. nih.govnih.govrsc.org This type of reaction typically involves the condensation of the aminourea with a suitable diketone or a related precursor. While specific examples with 3-Amino-1-(furan-2-ylmethyl)urea are not extensively documented, the general principle suggests its potential as a building block for such heterocyclic scaffolds.

The reaction of N-substituted ureas can lead to the formation of various heterocyclic systems, depending on the nature of the substituent and the reaction conditions. For example, intramolecular cyclization of allenes bearing a urea functionality can lead to the formation of furan and pyran heterocycles. researchgate.net

Functionalization of the Amino Group

The terminal primary amino group (-NH2) is a key site for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The primary amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acylurea derivatives. libretexts.orglibretexts.org For example, reaction with acetic anhydride (B1165640) would yield N-acetyl-N'-(furan-2-ylmethyl)urea. This reaction is a common strategy to introduce a variety of substituents and modify the properties of the parent molecule. The reaction of amines with anhydrides is a well-established method for forming amides. researchgate.netresearchgate.net

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines is a common side reaction that needs to be controlled. nih.gov Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Amidation: Amidation, the formation of an amide bond, can be achieved through coupling reactions with carboxylic acids using standard coupling reagents.

A summary of potential acylation and alkylation reactions is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-Acylurea |

| Alkylation | Methyl Iodide | N-Alkylaminourea |

| Amidation | Benzoic Acid (with coupling agent) | N-Amidourea |

The primary amino group of 3-Amino-1-(furan-2-ylmethyl)urea can condense with aldehydes and ketones to form Schiff bases (imines). ekb.egunion.edulibretexts.orglibretexts.orgwikipedia.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org The resulting imine can serve as a versatile intermediate for further transformations. For instance, furan-containing Schiff bases have been synthesized and their coordination chemistry and biological activities have been studied. nih.govacgpubs.orgresearchgate.net The reaction of furan-2-carbaldehyde with various amines is a common route to such compounds. ekb.eg

The formation of Schiff bases from aminourea derivatives like semicarbazide (B1199961) is a well-known reaction, leading to semicarbazones. youtube.com Analogously, 3-Amino-1-(furan-2-ylmethyl)urea would be expected to react with carbonyl compounds to yield the corresponding imine derivatives.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle and is highly susceptible to electrophilic substitution reactions, primarily at the C5 position (the position adjacent to the heteroatom and remote from the side chain).

Common electrophilic substitution reactions that the furan ring in 3-Amino-1-(furan-2-ylmethyl)urea is expected to undergo include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring, typically at the C5 position, using a mixture of phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netorganic-chemistry.orgjk-sci.comcambridge.org The Vilsmeier-Haack reaction on furfuryl derivatives is a known transformation. nih.gov

Mannich Reaction: This reaction involves the aminoalkylation of the furan ring, introducing an aminomethyl group. The reaction typically employs formaldehyde (B43269) and a primary or secondary amine in the presence of an acid catalyst. nih.govnih.govrsc.orgresearchgate.net The Mannich reaction on N-substituted furfurylamines has been reported. usda.gov

Other Electrophilic Substitutions: The furan ring can also undergo other electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, although the conditions must be carefully controlled due to the acid-sensitivity of the furan ring.

The reactivity of the furan ring in these electrophilic substitutions can be influenced by the nature of the substituent at the C2 position. The -CH2-NH-CO-NH-NH2 group is expected to be an activating group, further enhancing the reactivity of the furan ring towards electrophiles.

The following table summarizes the expected products of key electrophilic substitution reactions on the furan ring of the title compound.

| Reaction Name | Reagents | Expected Product |

| Vilsmeier-Haack | POCl₃, DMF | 5-Formyl-3-amino-1-(furan-2-ylmethyl)urea |

| Mannich Reaction | CH₂O, (CH₃)₂NH, HCl | 5-((Dimethylamino)methyl)-3-amino-1-(furan-2-ylmethyl)urea |

Electrophilic Aromatic Substitution Reactions

The furan ring in 3-Amino-1-(furan-2-ylmethyl)urea is susceptible to electrophilic aromatic substitution. Furan itself is known to be significantly more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C5 position (the carbon adjacent to the oxygen and distal to the substituent). chemicalbook.comquora.com The furan-2-ylmethylamino substituent is an activating group, further enhancing the electron density of the furan ring and directing incoming electrophiles to the C5 position.

Common electrophilic substitution reactions applicable to the furan ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity of the furan ring, mild reaction conditions are typically required to avoid polymerization or ring-opening side reactions. matanginicollege.ac.in

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 3-Amino-1-(furan-2-ylmethyl)urea

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/Acetic Anhydride | 3-Amino-1-((5-nitrofuran-2-yl)methyl)urea |

| Bromination | N-Bromosuccinimide (NBS) | 3-Amino-1-((5-bromofuran-2-yl)methyl)urea |

| Sulfonation | SO₃/Pyridine | 3-Amino-1-((5-sulfofuran-2-yl)methyl)urea |

| Acylation | Acetic Anhydride/BF₃·OEt₂ | 3-Amino-1-((5-acetylfuran-2-yl)methyl)urea |

This table presents predicted products based on the general reactivity of furan and the directing effect of the substituent. Experimental verification is necessary.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. ciac.jl.cnnih.gov This reaction provides a powerful tool for the construction of complex polycyclic structures. The reactivity of the furan ring in Diels-Alder reactions is influenced by the nature of the dienophile and the substituents on the furan ring. rsc.org While furan itself can be a reluctant diene due to its aromatic character, the presence of electron-donating or electron-withdrawing groups can modulate its reactivity. nih.gov

The reaction of 3-Amino-1-(furan-2-ylmethyl)urea with various dienophiles, such as maleimides or maleic anhydride, would be expected to yield oxabicycloheptene derivatives. rsc.orgresearchgate.net These adducts can serve as precursors for a variety of other complex molecules. The reaction typically proceeds to give a mixture of endo and exo diastereomers, with the ratio being dependent on the reaction conditions. rsc.org

Hydrogenation and Ring Opening Reactions

The furan ring and the urea moiety of 3-Amino-1-(furan-2-ylmethyl)urea can undergo hydrogenation under various catalytic conditions. Catalytic hydrogenation of the furan ring can lead to the corresponding tetrahydrofuran (B95107) derivative, 3-amino-1-((tetrahydrofuran-2-yl)methyl)urea. The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the furan ring without affecting the urea group. nih.govrsc.org Palladium-based catalysts are often effective for the saturation of furan rings. nih.gov

Conversely, under more forcing conditions or with specific catalysts, ring opening of the furan moiety can occur. rsc.orgmdpi.com This can lead to the formation of linear aliphatic compounds.

The urea functionality can also be subject to reduction, although this typically requires harsher conditions. researchgate.net Catalytic hydrogenation of ureas can lead to the formation of amines and methanol (B129727). researchgate.net The selective hydrogenation of either the furan ring or the urea group, or both, allows for the generation of a diverse set of reduced products.

Table 2: Potential Hydrogenation Products of 3-Amino-1-(furan-2-ylmethyl)urea

| Product | Conditions |

| 3-Amino-1-((tetrahydrofuran-2-yl)methyl)urea | H₂, Pd/C, mild conditions |

| Linear amino alcohol derivatives | H₂, specific catalysts (e.g., Ru-based), higher temperatures |

| (Furan-2-ylmethyl)amine and methanol | H₂, specific catalysts (e.g., Ru or Ir pincer complexes), harsher conditions |

This table outlines potential products based on known hydrogenation reactions of furan and urea derivatives. The specific outcome will depend on the chosen catalytic system and reaction parameters.

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The structural features of 3-Amino-1-(furan-2-ylmethyl)urea make it an excellent scaffold for the construction of compound libraries for SAR studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity.

Libraries can be designed by:

Varying the substituent on the furan ring: Introducing different groups at the C5 position through electrophilic substitution can explore the effect of electronic and steric properties on activity.

Modifying the urea linkage: Acylation or alkylation of the terminal amino group or the urea nitrogens can introduce a variety of functional groups.

Replacing the furan ring: The furan ring can be replaced with other heterocyclic or aromatic systems to assess the importance of this moiety for biological interactions.

The synthesis of such libraries can be facilitated by employing parallel synthesis techniques, allowing for the rapid generation of a large number of analogs. nih.gov

Development of Novel Synthetic Pathways Utilizing 3-Amino-1-(furan-2-ylmethyl)urea as a Synthon

The versatile reactivity of 3-Amino-1-(furan-2-ylmethyl)urea makes it a valuable synthon, or building block, for the development of novel synthetic pathways. chimicatechnoacta.runumberanalytics.com Its functional groups can be used to construct more complex molecular architectures.

For instance, the terminal amino group can participate in a variety of reactions, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form extended amide structures.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates to generate more complex urea or thiourea derivatives.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce new alkyl or aryl groups.

The furan ring can be used as a diene in Diels-Alder reactions to construct bicyclic systems, which can then be further elaborated. ciac.jl.cn Furthermore, the furan ring can be a precursor to other functionalities through ring-opening or rearrangement reactions. mdpi.com

The combination of these reactive sites within a single molecule allows for the design of elegant and efficient synthetic routes to novel heterocyclic compounds and other complex organic molecules.

Mechanistic Studies of Molecular Interactions and Biological Modulations in Vitro and in Silico

Exploration of Molecular Targets and Binding Mechanisms

Molecular docking studies on a series of new urea (B33335) derivatives have been performed to elucidate their binding interaction mechanisms, particularly in the context of antimicrobial activity. For instance, research on urea derivatives targeting Acinetobacter baumannii has identified potential lead compounds through such computational screening. nih.gov These studies help in understanding how the structural features of urea-containing molecules contribute to their binding affinity with specific molecular targets. Molecular dynamics simulations have also been employed to study the interactions between urea and amino acids, which can provide insights into the mechanisms of urea-induced protein denaturation. mpg.de This research suggests that both hydrophobic interactions and hydrogen bonds between urea and the protein backbone are significant. mpg.de

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The urea and thiourea (B124793) scaffolds are present in numerous compounds designed as enzyme inhibitors. For example, various furan (B31954) chalcones have demonstrated urease inhibition. nih.gov Urease, a nickel-containing enzyme, is a target for developing treatments for infections caused by bacteria like Helicobacter pylori. nih.gov Kinetic studies of enzymatic urea hydrolysis by jack bean urease have been conducted to understand the reaction mechanism, which can be perturbed by inhibitors. fkit.hr Furthermore, some thiourea derivatives have been investigated for their α-glucosidase inhibitory action, suggesting a potential role in managing diabetes. nih.gov A study on novel urea/thiourea derivatives of lenalidomide (B1683929) identified a compound with significant inhibitory activity against histone deacetylase 1 (HDAC1), a key enzyme in cancer epigenetics. nih.gov

Receptor Binding Assays with Isolated Receptors

While specific receptor binding assays for 3-Amino-1-(furan-2-ylmethyl)urea are not detailed in the available literature, related urea-based compounds have been investigated as receptor antagonists. For example, certain urea derivatives have been explored as inhibitors of the CXCR2 chemokine receptor, which is implicated in cancer progression. nih.gov The neuropeptide Y1 receptor is another target for which urea-containing compounds have been designed as antagonists. nih.gov These studies underscore the potential for the urea moiety to be a key pharmacophore in receptor-ligand interactions.

Investigation of Antimicrobial Activity Mechanisms in Cell Culture Models

The antimicrobial properties of furan and urea derivatives are a significant area of research. A study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) demonstrated its antibacterial activity against Escherichia coli, Salmonella typhi, and Staphylococcus aureus, though it was inactive against Bacillus subtilis. nih.govscirp.org The mechanism of action was found to be bactericidal against E. coli and S. typhi, and bacteriostatic against B. subtilis. scirp.org Another study on 1,3-bis[(E)-furan-2-yl)methylene]urea also reported antibacterial and antifungal activities. bldpharm.com The broader class of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, synthesized from thiourea-based precursors, has shown promising antimicrobial profiles against various standard and clinical bacterial strains. nih.gov

Table 1: Antimicrobial Activity of a Related Furan-Urea Derivative

| Pathogen | Activity |

| Escherichia coli | Susceptible |

| Salmonella typhi | Susceptible |

| Staphylococcus aureus | Susceptible |

| Bacillus subtilis | Not Susceptible |

Data based on studies of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea). nih.govscirp.org

Analysis of Antiproliferative Mechanisms in Isolated Cell Lines

Several studies have highlighted the antiproliferative potential of urea-containing compounds. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives bearing a urea moiety have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including lung, prostate, colon, and breast cancer cells. nih.gov The most potent of these compounds were found to induce apoptosis, or programmed cell death, and cause cell cycle arrest. nih.gov The mechanism of apoptosis was suggested to be through the intrinsic pathway, involving the modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.gov Similarly, aryl carbamate (B1207046) and aryl urea derivatives have been tested for their antiproliferative activity, with some compounds showing selectivity for cancer cell lines. mdpi.com

Modulation of Cellular Pathways at the Molecular Level

The modulation of cellular pathways is a key aspect of the mechanism of action for many bioactive compounds. Urea derivatives have been implicated in the inhibition of various signaling pathways critical for cancer cell survival and proliferation. For example, some urea-based compounds act as multi-kinase inhibitors, targeting pathways involving VEGFR, PDGFR-β, and Raf kinase. nih.gov The induction of apoptosis by certain pyrrolo[2,3-d]pyrimidine-urea hybrids in cancer cells points to their ability to interfere with the mitochondrial apoptotic pathway. nih.gov This is often characterized by the increased expression of caspase-9 and caspase-3, and the cleavage of PARP. nih.gov

Applications in Advanced Materials and Catalysis Research

Utilization as a Monomer or Cross-linking Agent in Polymer Science

There is currently no available research demonstrating the use of 3-Amino-1-(furan-2-ylmethyl)urea as a monomer or cross-linking agent in polymer science. In principle, the primary amine and the secondary amine of the urea (B33335) group could react with appropriate co-monomers, such as isocyanates or epoxides, to form polyureas or other polymers. The furan (B31954) group could also potentially participate in polymerization reactions, for instance, through Diels-Alder chemistry, to create cross-linked or self-healing materials. mdpi.com However, studies on polyureas and cross-linking agents have utilized other urea-containing compounds or furan derivatives, not 3-Amino-1-(furan-2-ylmethyl)urea specifically. researchgate.netrsc.orgelsevierpure.comresearchgate.netnih.govgoogle.com

Incorporation into Supramolecular Architectures and Self-Assembled Systems

No studies have been found that report the incorporation of 3-Amino-1-(furan-2-ylmethyl)urea into supramolecular architectures or self-assembled systems. The hydrogen-bonding capabilities of the urea and amino groups could theoretically drive the self-assembly of this molecule into ordered structures such as gels, liquid crystals, or other supramolecular polymers. researchgate.net Research in this area has focused on other urea derivatives and their ability to form such systems.

Development of Novel Ligands for Transition Metal Catalysis and Organocatalysis

The potential of 3-Amino-1-(furan-2-ylmethyl)urea as a ligand for transition metal catalysis or as an organocatalyst has not been explored in the available literature. The nitrogen and oxygen atoms in the molecule could act as coordination sites for metal ions, making it a potential ligand for various catalytic transformations. nih.gov Furthermore, the urea and amine functionalities are common motifs in organocatalysts, where they can activate substrates through hydrogen bonding. rsc.orgnih.gov While the development of urea-based ligands and organocatalysts is an active area of research, no work has specifically featured 3-Amino-1-(furan-2-ylmethyl)urea.

Role in the Development of Chemical Sensors and Probes

There is no evidence in the scientific literature of 3-Amino-1-(furan-2-ylmethyl)urea being used in the development of chemical sensors or probes. The furan and urea moieties could potentially interact with specific analytes through various mechanisms, leading to a detectable signal. For instance, the furan ring could be involved in fluorescence quenching or colorimetric changes upon binding to a target molecule. While the design of urea-based sensors is a known strategy, it has not been applied to this particular compound. researchgate.net

Advanced Analytical Methodologies for Research Grade Assessment

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment, enabling the separation of the target compound from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like 3-Amino-1-(furan-2-ylmethyl)urea. Given the compound's structure, which includes a polar urea (B33335) group and a UV-active furan (B31954) ring, a reversed-phase HPLC method is highly suitable.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH-modifying additive like formic acid to ensure the amino group is protonated and peak shape is sharp) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of both polar impurities and the main compound. Detection is effectively achieved using a UV detector, set to a wavelength where the furan moiety exhibits strong absorbance, or a more universal detector like a Diode Array Detector (DAD) to obtain full UV spectra, aiding in peak identification and purity assessment. nih.govmdpi.comsielc.com For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used as the detector. mdpi.com

Table 1: Example HPLC Parameters for Analysis of 3-Amino-1-(furan-2-ylmethyl)urea

| Parameter | Value/Condition | Source |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Gradient | 5% to 90% B over 40 minutes | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Detection | UV at 210 nm or DAD (200-400 nm) | nih.govmdpi.com |

| Injection Volume | 5-10 µL | mdpi.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of the urea functional group, direct GC analysis of 3-Amino-1-(furan-2-ylmethyl)urea is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative prior to injection.

Alternatively, if the compound is analyzed for volatile furan-related impurities, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-Mass Spectrometry (GC-MS) can be employed. nih.govacs.org For the analysis of the compound itself, after derivatization, a capillary column such as an HP-5MS is suitable for separation. nih.govmdpi.com The mass spectrometer serves as a highly specific detector, providing structural information that confirms the identity of the analyte and any separated impurities. researchgate.net

Table 2: Illustrative GC-MS Parameters for Furan Derivatives

| Parameter | Value/Condition | Source |

| Technique | Headspace-SPME-GC-MS/MS | nih.govacs.org |

| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | nih.govmdpi.com |

| Carrier Gas | Helium at 1 mL/min | mdpi.com |

| Injector Temperature | 280 °C | mdpi.com |

| Oven Program | Start at 32°C, hold for 4 min, ramp to 200°C at 20°C/min | mdpi.com |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govmdpi.com |

| Ionization Mode | Electron Impact (EI), 70 eV | mdpi.com |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic method used for qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. For 3-Amino-1-(furan-2-ylmethyl)urea, silica (B1680970) gel plates would serve as the stationary phase. rsc.org

A mixture of a relatively non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol or acetone) would be used as the mobile phase to achieve adequate separation. sigmaaldrich.com Visualization of the spots can be achieved under UV light (254 nm) due to the UV-absorbing furan ring. Additionally, specific staining reagents can be used; for instance, a ninhydrin (B49086) solution can be sprayed on the plate and heated to visualize the primary amino group, which would appear as a colored spot. nih.gov Urea derivatives can also be visualized using reagents like dichlorofluorescein. sigmaaldrich.com

Table 3: Example TLC System for Urea and Amino Derivatives

| Parameter | Condition/Reagent | Source |

| Stationary Phase | Silica Gel 60 F254 plate | rsc.orgrsc.org |

| Mobile Phase | n-Butanol : Acetic Acid : Water (60:15:25) | nih.gov |

| Visualization 1 (Non-destructive) | UV lamp at 254 nm | merckmillipore.com |

| Visualization 2 (Destructive) | Ninhydrin spray followed by heating | nih.gov |

| Expected Result | Single spot indicating high purity |

Capillary Electrophoresis for High-Resolution Analytical Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it suitable for the purity assessment of ionizable compounds. 3-Amino-1-(furan-2-ylmethyl)urea, containing a basic amino group, is an excellent candidate for CE analysis, particularly in the Capillary Zone Electrophoresis (CZE) mode.

In CZE, a fused silica capillary is filled with a buffer solution (e.g., a phosphate (B84403) or borate (B1201080) buffer) at a specific pH. nih.gov At a low pH, the amino group of the analyte will be protonated, giving it a positive charge and causing it to migrate toward the cathode. Separation is based on the charge-to-size ratio of the analytes. Detection can be performed using a UV detector, leveraging the furan chromophore. horiba.com Because CE requires minimal sample and solvent, it is considered a green analytical technique.

Quantitative Analysis Methods

While chromatographic methods can provide quantitative data, other techniques are also available for determining the concentration of 3-Amino-1-(furan-2-ylmethyl)urea in a sample.

Spectrophotometric Assays: UV-Visible spectrophotometry can be used for a straightforward quantitative analysis. The furan ring in the molecule provides a distinct chromophore, allowing for quantification based on the Beer-Lambert law by measuring the absorbance at its λmax. For more complex mixtures, derivative spectrophotometry can be used to resolve overlapping spectral bands. uobaghdad.edu.iq Additionally, colorimetric assays targeting the urea moiety can be adapted. A common method involves the reaction of urea with diacetyl monoxime in a strong acid medium to produce a colored complex, the absorbance of which is proportional to the urea concentration. nih.gov

Titrimetry: Titrimetric methods can offer a high degree of precision for quantifying the compound. A non-aqueous acid-base titration is a potential approach. The sample, dissolved in a non-aqueous solvent like glacial acetic acid, can be titrated with a standardized strong acid, such as perchloric acid. metrohm.commt.com The basic amino group would be neutralized, and the endpoint can be determined potentiometrically or with a suitable indicator.

Method Validation for Reproducibility and Accuracy in Research Settings

For any analytical method to be considered reliable for research-grade assessment, it must undergo validation. Method validation establishes, through documented evidence, that the procedure is fit for its intended purpose. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). fda.govresearchgate.net

For a purity-indicating HPLC method for 3-Amino-1-(furan-2-ylmethyl)urea, the following parameters would be evaluated:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials. This is often demonstrated by analyzing spiked samples or stressed samples. fda.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standards, with a correlation coefficient (R²) of ≥0.999 being desirable. uobaghdad.edu.iqresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. Recoveries are typically expected to be within 98-102%. uobaghdad.edu.iqnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be less than 2%. mdpi.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 4: Summary of Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Typical Acceptance Criterion/Metric | Source |

| Specificity | Peak purity index > 0.99; No interference at analyte retention time | nih.govfda.gov |

| Linearity (R²) | ≥ 0.999 | uobaghdad.edu.iqresearchgate.net |

| Accuracy (% Recovery) | 98.0 - 102.0% | uobaghdad.edu.iqnih.gov |

| Precision (% RSD) | Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0% | mdpi.comresearchgate.net |

| LOD | Signal-to-Noise Ratio of 3:1 | researchgate.net |

| LOQ | Signal-to-Noise Ratio of 10:1 | researchgate.net |

| Robustness | %RSD of results < 5% under varied conditions | fda.gov |

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of urea (B33335) derivatives, including those containing a furan (B31954) moiety, has traditionally been performed using batch processes. However, the advantages of continuous flow chemistry, such as enhanced reaction control, improved safety, and ease of scalability, present a compelling case for its application in the synthesis of 3-Amino-1-(furan-2-ylmethyl)urea. One-pot reactions, which share principles with flow chemistry in terms of efficiency and reduced waste, have been successfully employed for the synthesis of related furan-containing compounds. dntb.gov.ua These methodologies offer a foundation for the development of a continuous flow process for 3-Amino-1-(furan-2-ylmethyl)urea.

The adaptation to an automated synthesis platform would enable the rapid generation of a library of analogues. By systematically varying the substituents on the urea backbone or the furan ring, researchers could efficiently explore the chemical space around the parent molecule. This approach would be invaluable for subsequent structure-activity relationship (SAR) studies.

Table 1: Comparison of Batch vs. Flow Synthesis for Urea Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Control | Limited | Precise control over temperature, pressure, and mixing |

| Scalability | Challenging | Readily scalable by extending reaction time |

| Safety | Potential for thermal runaway | Improved heat dissipation, smaller reaction volumes |

| Efficiency | Often requires multiple steps and purifications | Can integrate reaction and purification steps |

| Reproducibility | Can be variable | High |

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The furan ring, a key component of 3-Amino-1-(furan-2-ylmethyl)urea, is a versatile chemical handle that can participate in various bioorthogonal reactions. For instance, furans can undergo Diels-Alder reactions with suitable dienophiles, a strategy that has been employed for the ligation of biomolecules.

The aminourea functionality of the target compound could also be leveraged for bioorthogonal applications. The unique reactivity of this group could be exploited for the selective labeling of proteins, nucleic acids, or other biomolecules within a cellular context. Future research could focus on designing and synthesizing derivatives of 3-Amino-1-(furan-2-ylmethyl)urea that are tagged with reporter molecules (e.g., fluorophores, biotin) to enable the visualization and tracking of biological processes.

Rational Design of Next-Generation Analogues for Specific Molecular Interactions

The rational design of new molecules with tailored properties is a cornerstone of modern drug discovery and materials science. For 3-Amino-1-(furan-2-ylmethyl)urea, this would involve the systematic modification of its structure to enhance its interaction with specific biological targets or to impart desired physicochemical properties. Structure-activity relationship (SAR) studies on related furan-2-ylmethyl urea derivatives have provided valuable insights into how structural modifications influence biological activity. asm.orgacs.org

For example, studies on quinolinone-based antivirals containing a furan-2-ylmethyl urea moiety have shown that substitutions on the furan ring and the urea nitrogen atoms can significantly impact potency. asm.org Similarly, research on N-aryl urea derivatives has demonstrated the importance of the substitution pattern on the aromatic ring for antimycobacterial activity. nih.gov These findings can guide the design of next-generation analogues of 3-Amino-1-(furan-2-ylmethyl)urea with potentially enhanced efficacy or selectivity. Molecular docking studies, which predict the binding orientation of a molecule to a target protein, have also been used to rationalize the SAR of furan-containing ureas and can be a powerful tool in the design of new analogues. nih.gov

High-Throughput Screening Methodologies in Academic Research Settings

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. While direct HTS data for 3-Amino-1-(furan-2-ylmethyl)urea is not currently available, the screening of compound libraries containing furan derivatives is a common practice in academic and industrial research. For instance, a high-throughput screen of over 348,000 compounds identified a quinolinone with antiviral activity, which was subsequently optimized through SAR studies to include a furan-2-ylmethyl thiourea (B124793) moiety. nih.gov

In an academic setting, a focused library of 3-Amino-1-(furan-2-ylmethyl)urea analogues, synthesized perhaps via automated platforms as discussed earlier, could be screened against a panel of biological targets. This could include enzymes, receptors, or whole-cell assays to identify potential therapeutic applications. The development of robust and cost-effective screening assays would be crucial for the successful implementation of this strategy.

Computational Design of Novel Derivatives with Enhanced Properties for Specific Research Applications

Computational chemistry has become an indispensable tool in the design and optimization of new molecules. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the properties and activities of novel compounds before they are synthesized, thereby saving time and resources.

For 3-Amino-1-(furan-2-ylmethyl)urea, computational methods could be employed to design derivatives with enhanced properties for specific research applications. For example, QSAR models could be developed based on existing data for related furan-urea compounds to predict the antibacterial or antiviral activity of new analogues. nih.gov Molecular docking simulations could be used to design derivatives that bind with high affinity and selectivity to a particular protein target. nih.govnih.govresearchgate.net These computational approaches, in conjunction with synthetic chemistry, would enable a powerful and efficient cycle of design, synthesis, and testing for the development of novel furan-based molecules.

Table 2: Computationally Guided Design of Furan-Urea Derivatives

| Computational Method | Application | Potential Outcome for 3-Amino-1-(furan-2-ylmethyl)urea |

| Molecular Docking | Predicts binding mode and affinity to a target protein. | Design of analogues with improved potency and selectivity. nih.govnih.govresearchgate.net |

| QSAR | Relates chemical structure to biological activity. | Prediction of the biological activity of unsynthesized derivatives. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the dynamic interactions with a biological target. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a molecule. | Optimization of pharmacokinetic properties. |

Q & A

Q. What are the key physicochemical properties of 3-Amino-1-(furan-2-ylmethyl)urea, and how are they experimentally determined?

The compound has a molecular formula of C₆H₈N₂O₂ , molecular weight 140.14 g/mol , density 1.222 g/cm³ , and boiling point 258.1°C . These properties are typically determined via techniques like gas chromatography-mass spectrometry (GC-MS) for volatility analysis and differential scanning calorimetry (DSC) for thermal stability. Polar solvents (e.g., DMSO) are recommended for solubility studies due to the urea moiety’s hydrogen-bonding capacity.

Q. What synthetic routes are commonly employed to prepare 3-Amino-1-(furan-2-ylmethyl)urea?

Synthesis often involves coupling furan-2-ylmethylamine with an isocyanate precursor under anhydrous conditions. Key steps include:

- Step 1 : Activation of the amine group using phosgene or triphosgene to form an intermediate isocyanate.

- Step 2 : Reaction with furan-2-ylmethylamine in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions . Yield optimization requires strict temperature control and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the isocyanate intermediate.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and urea NH groups (δ 5.5–6.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 140.1400 (C₆H₈N₂O₂⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the urea functional group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Amino-1-(furan-2-ylmethyl)urea?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

- Catalyst Selection : Lewis acids like ZnCl₂ or organocatalysts (e.g., DMAP) can accelerate isocyanate formation .

- Temperature Gradients : Lower temperatures (0–10°C) reduce byproduct formation, while post-reaction warming (25–30°C) ensures complete conversion . DOE (Design of Experiments) methodologies are recommended to identify interaction effects between variables.

Q. What computational strategies are effective in predicting the biological activity of this compound?

- Molecular Docking : Docking studies against target enzymes (e.g., urease) using software like AutoDock Vina can predict binding affinities. The furan ring’s electron-rich structure may interact with catalytic metal ions (e.g., Ni²⁺ in urease) .

- QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on the furan) with inhibitory potency .

Q. How can contradictory data in reported biological activities be resolved?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from assay conditions. Standardization steps include:

- Assay Replication : Using identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme batches.

- Positive Controls : Comparing results with known inhibitors (e.g., thiourea derivatives for urease inhibition) .

- Meta-Analysis : Cross-referencing data from orthogonal techniques (e.g., enzyme kinetics vs. cellular assays) .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

- Hydrolysis Studies : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, monitoring degradation via HPLC. The urea group is prone to hydrolysis in acidic environments, necessitating pH-controlled formulations .

- Light Stability : UV-Vis spectroscopy tracks photodegradation, with amber glassware recommended for storage .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating its potential as a therapeutic agent?

Q. How is single-crystal X-ray diffraction utilized to resolve structural ambiguities?

Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are analyzed to determine bond lengths and angles. For example, the urea C=O bond length (~1.23 Å) and furan ring planarity confirm stereoelectronic effects .

Q. What spectroscopic methods elucidate reaction mechanisms involving this compound?

- In Situ IR Spectroscopy : Tracks intermediate formation (e.g., isocyanate peaks at ~2270 cm⁻¹) during synthesis.

- NMR Kinetics : Time-resolved ¹H NMR monitors urea bond formation under varying pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.